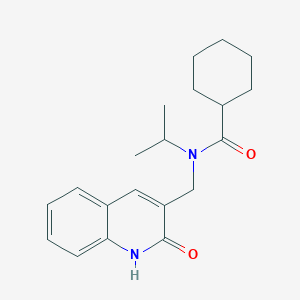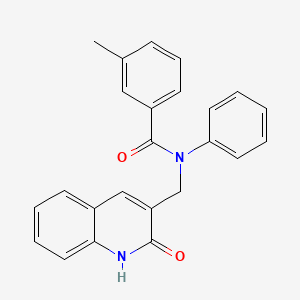
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide” is a chemical compound that is part of the quinoline family . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide involves its interaction with cellular targets, such as tubulin and bacterial cell membrane. This compound binds to the colchicine binding site on tubulin, which prevents tubulin polymerization and disrupts the microtubule network. This leads to cell cycle arrest and apoptosis in cancer cells. In bacterial infections, this compound disrupts the bacterial cell membrane by inserting itself into the lipid bilayer, which leads to membrane destabilization and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to DNA fragmentation and cell death. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, which are key contributors to disease progression. In bacterial infections, this compound disrupts the bacterial cell membrane, which leads to cell death and inhibition of bacterial growth.
实验室实验的优点和局限性
One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is its high potency and selectivity towards its cellular targets. This makes it an ideal candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the toxicity and side effects of this compound need to be further investigated before it can be considered for clinical use.
未来方向
There are several future directions for N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide research. One direction is to improve its solubility and bioavailability by developing novel drug delivery systems. Another direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Additionally, the toxicity and side effects of this compound need to be further investigated in animal models before it can be considered for clinical trials. Overall, this compound has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for cancer treatment, neurodegenerative diseases, and bacterial infections.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide involves the condensation reaction between 2-hydroxy-3-formylquinoline and 3-methyl-N-phenylbenzamide in the presence of a base catalyst. The reaction yields this compound as a yellow-orange solid with a melting point of 186-188°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and bacterial infections. In cancer treatment, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In bacterial infections, this compound has been shown to inhibit the growth of gram-positive bacteria by disrupting the bacterial cell membrane.
属性
IUPAC Name |
3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-7-10-19(14-17)24(28)26(21-11-3-2-4-12-21)16-20-15-18-9-5-6-13-22(18)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLSXSWLVBROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

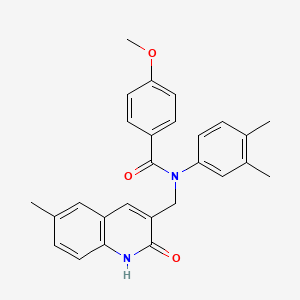
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)
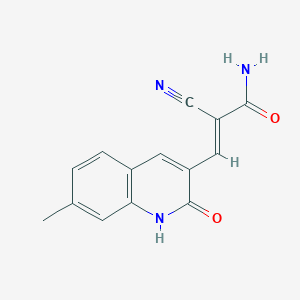
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
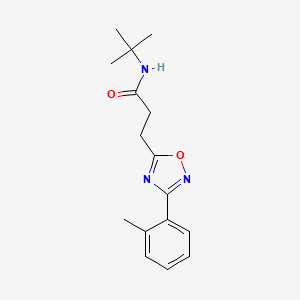

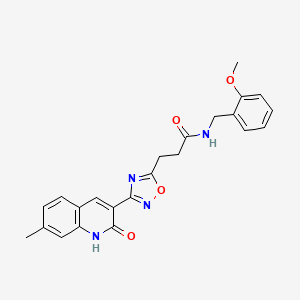
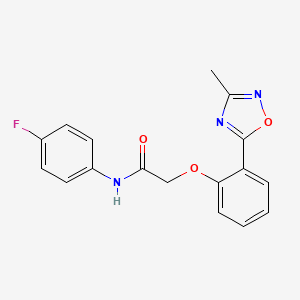
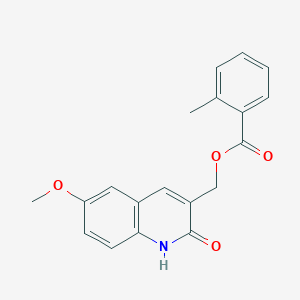
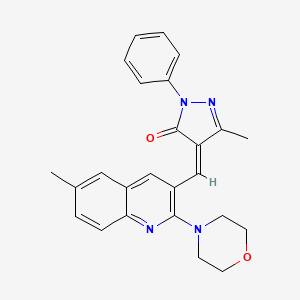

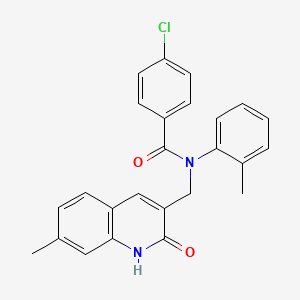
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
